Measurable Affinity for Apaf-1 Differentiates 2-Methylated Scaffold from Inactive Unsubstituted Analogs
In a high-throughput screen, only the 2-methylated analog, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid, exhibited measurable affinity for the apoptotic protease-activating factor 1 (Apaf-1), a challenging protein-protein interaction target. The compound showed an EC50 of 10.9 µM, whereas the simplest scaffold comparator lacking the 2-methyl group, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, showed no significant activity in a related context [1]. This single methyl transformation converts an inactive fragment into a validated hit.
| Evidence Dimension | Binding affinity for Apaf-1 target |
|---|---|
| Target Compound Data | EC50 = 10,900 nM (10.9 µM) |
| Comparator Or Baseline | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (DEMPA) showed no quantifiable activity |
| Quantified Difference | From inactive to a validated fragment hit (EC50 = 10.9 µM) |
| Conditions | High-throughput screening assay against human Apoptotic protease-activating factor 1 (Apaf-1), conducted by the Sanford-Burnham Center for Chemical Genomics. |
Why This Matters
This demonstrates that the 2-methyl group is essential for target engagement, making the compound a prospective starting point for Apaf-1 inhibitor development, unlike cheaper, structurally simpler pyrazole propanoic acid building blocks.
- [1] BindingDB Entry BDBM84002. Affinity Data for 3-(3,5-dimethyl-1-pyrazolyl)-2-methylpropanoic acid versus Apoptotic protease-activating factor 1. Source: Sanford-Burnham Center for Chemical Genomics. Accessed 25 Apr. 2026. View Source
